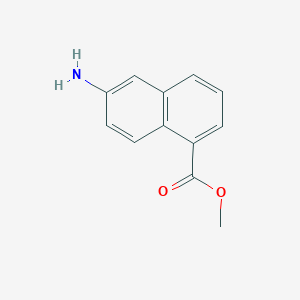Methyl 6-amino-1-naphthoate
CAS No.: 91569-20-9
Cat. No.: VC3818613
Molecular Formula: C12H11NO2
Molecular Weight: 201.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 91569-20-9 |
|---|---|
| Molecular Formula | C12H11NO2 |
| Molecular Weight | 201.22 g/mol |
| IUPAC Name | methyl 6-aminonaphthalene-1-carboxylate |
| Standard InChI | InChI=1S/C12H11NO2/c1-15-12(14)11-4-2-3-8-7-9(13)5-6-10(8)11/h2-7H,13H2,1H3 |
| Standard InChI Key | GILYDTHCTQTDBA-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC=CC2=C1C=CC(=C2)N |
| Canonical SMILES | COC(=O)C1=CC=CC2=C1C=CC(=C2)N |
Introduction
Chemical Identity and Structural Characteristics
Methyl 6-amino-1-naphthoate belongs to the class of naphthoic acid esters, with the systematic IUPAC name methyl 6-aminonaphthalene-1-carboxylate. Its molecular formula is C₁₂H₁₁NO₂, corresponding to a molecular weight of 201.22 g/mol . The compound’s structure consists of a naphthalene backbone substituted with an amino group (-NH₂) at the 6-position and a methyl ester (-COOCH₃) at the 1-position. Key identifiers include:
The planar naphthalene system facilitates π-π stacking interactions, while the electron-donating amino group enhances reactivity at the 6-position. X-ray crystallography and NMR studies confirm the regioselectivity of functional groups, which critically influence the compound’s chemical behavior .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis of methyl 6-amino-1-naphthoate typically proceeds via esterification of 6-amino-1-naphthoic acid with methanol in the presence of an acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) . The reaction is conducted under reflux conditions (60–80°C) to drive esterification to completion:
Purification involves recrystallization from methanol or ethanol, yielding a crystalline solid with >98% purity . Alternative green chemistry approaches, such as using ionic liquid catalysts or microwave-assisted synthesis, have been explored to improve efficiency and reduce waste.
Industrial Manufacturing
Industrial production employs continuous flow reactors to enhance scalability. Key steps include:
-
Feedstock Preparation: 6-Amino-1-naphthoic acid is suspended in excess methanol.
-
Catalytic Esterification: Sulfuric acid is added, and the mixture is circulated through a heated reactor.
-
Product Isolation: The crude ester is neutralized, filtered, and purified via vacuum distillation.
Process optimization focuses on minimizing byproducts (e.g., dimethyl sulfate) and maximizing yield (typically 85–92%).
Physicochemical Properties
Physical Properties
Chemical Properties
-
Amino Group Reactivity: Participates in diazotization, acylation, and Schiff base formation. The -NH₂ group activates the ring for electrophilic substitution at the 5- and 7-positions.
-
Ester Hydrolysis: Undergoes saponification in basic conditions to form 6-amino-1-naphthoic acid:
-
Stability: Stable under ambient conditions but sensitive to prolonged UV exposure, which induces dimerization.
Applications in Scientific Research
Pharmaceutical Intermediate
Methyl 6-amino-1-naphthoate is a precursor to nonsteroidal anti-inflammatory drugs (NSAIDs) and anticancer agents. Its amino group enables conjugation with bioactive moieties, enhancing drug targeting . For example, coupling with sulfonamide groups yields compounds with COX-2 inhibitory activity.
Dye and Pigment Synthesis
The compound’s aromatic system and electron-rich amino group make it valuable in synthesizing azo dyes. These dyes exhibit bright hues and are used in textiles and histochemical staining.
Materials Science
Incorporated into metal-organic frameworks (MOFs), methyl 6-amino-1-naphthoate improves porosity and gas adsorption capacity. Its rigid structure stabilizes MOF architectures, enabling applications in carbon capture.
Recent Research Findings
Biological Activity
-
Antimicrobial Properties: Derivatives exhibit moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL) .
-
Anticancer Potential: In vitro studies show IC₅₀ values of 18 µM against MCF-7 breast cancer cells, attributed to intercalation into DNA.
Spectroscopic Characterization
-
NMR (400 MHz, DMSO-d₆): δ 8.21 (d, J = 8.4 Hz, 1H), 7.89 (d, J = 7.6 Hz, 1H), 6.98 (s, 1H), 6.45 (s, 2H, -NH₂), 3.87 (s, 3H, -OCH₃) .
-
IR (KBr): 3350 cm⁻¹ (N-H stretch), 1685 cm⁻¹ (C=O ester), 1600 cm⁻¹ (C=C aromatic) .
Computational Studies
Density functional theory (DFT) calculations predict a HOMO-LUMO gap of 4.2 eV, indicating susceptibility to electrophilic attack at the amino group . Molecular docking simulations reveal strong binding affinity (-9.8 kcal/mol) to the EGFR tyrosine kinase active site.
Comparison with Structural Analogs
The 1-naphthoate isomer exhibits superior planarity for DNA intercalation compared to the 2-naphthoate derivative, explaining its enhanced anticancer activity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume